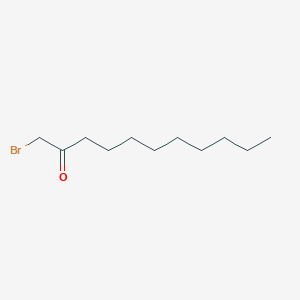

1-Bromoundecan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73121-60-5 |

|---|---|

Molecular Formula |

C11H21BrO |

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-bromoundecan-2-one |

InChI |

InChI=1S/C11H21BrO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h2-10H2,1H3 |

InChI Key |

YPTRCDNVOOUYER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromoundecan 2 One

Direct Bromination Approaches

Direct bromination of undecan-2-one offers a straightforward route to 1-bromoundecan-2-one. This can be achieved through methods that involve the formation of an enol or enolate intermediate, or via radical halogenation.

Enolization-Mediated Bromination

The α-halogenation of ketones is a well-established reaction that can be performed under acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which then acts as a nucleophile and attacks the bromine. masterorganicchemistry.com This method is generally preferred for achieving monohalogenation because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. openstax.orglibretexts.org

The mechanism for acid-catalyzed bromination involves:

Protonation of the carbonyl oxygen by the acid. masterorganicchemistry.com

Deprotonation at the α-carbon to form the enol. masterorganicchemistry.com

Nucleophilic attack of the enol on a bromine molecule. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the α-bromoketone. masterorganicchemistry.com

Commonly used reagents for this transformation include bromine in acetic acid. openstax.org Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine in the presence of an acid catalyst like hydrobromic acid (HBr) or acetic acid (AcOH). masterorganicchemistry.com

Under basic conditions, the reaction proceeds via an enolate intermediate. The presence of a base promotes the removal of an α-hydrogen, forming an enolate which then attacks the halogen. libretexts.org However, base-promoted halogenation often leads to polyhalogenation, as the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens. libretexts.orgmasterorganicchemistry.com For methyl ketones like undecan-2-one, this can lead to the haloform reaction, resulting in the formation of a carboxylate and a haloform. libretexts.orgmasterorganicchemistry.com

Copper(II) bromide has also been employed for the selective α-bromination of ketones. durham.ac.uk This method is considered clean and direct. researchgate.net The reaction likely involves the enol form of the ketone reacting with the copper(II) bromide. researchgate.net

Radical Halogenation Strategies

Free radical halogenation involves the substitution of a hydrogen atom with a halogen. unacademy.com This process typically requires an initiation step, which can be achieved using UV light or heat, to generate halogen radicals. unacademy.com The reaction then proceeds through propagation and termination steps. unacademy.com While free radical halogenation is a common method for alkanes, its application to ketones for selective α-bromination is less straightforward and can be influenced by the reaction conditions. Direct bromination of non-activated alkanes has been achieved using hypohalite reagents generated from tetrahalomethanes. researchgate.net

Bromination of Olefins as Precursors to α-Bromoketones

An alternative to the direct bromination of ketones is the oxybromination of olefinic precursors. This approach can offer good yields and regioselectivity.

One-Pot Synthesis Utilizing Bromide/Bromate (B103136) Couples

A facile one-pot synthesis of α-bromoketones from olefins has been reported using a combination of sodium bromide (NaBr), sodium bromate (NaBrO₃), and sulfuric acid (H₂SO₄) at room temperature. sabangcollege.ac.in This method has been shown to be effective for a variety of olefins, providing the corresponding α-bromoketones in moderate to good yields. sabangcollege.ac.in The use of 1,4-dioxane (B91453) as a solvent was found to give better results compared to other organic solvents. sabangcollege.ac.in

Alternative Olefinic Precursor Routes

Several other methods for the conversion of olefins to α-bromoketones have been developed. These include:

o-Iodoxybenzoic acid (IBX) and Tetraethylammonium Bromide (TEAB): This system allows for the direct conversion of olefins to α-bromo ketones in dichloromethane (B109758) at room temperature with high yields. organic-chemistry.org

N-Bromosuccinimide (NBS) in aqueous medium: This method can be used for the synthesis of α-bromoketones from styrenes, although bromohydrin can be a major side product. sabangcollege.ac.in

HBr-H₂O₂ system: This protocol provides a regioselective synthesis of α-bromoketones from olefins under mild aqueous conditions. sabangcollege.ac.in

N,N-dibromo-p-toluenesulfonamide (TsNBr₂): This reagent reacts with olefins in an aqueous-acetone medium at room temperature to produce α-bromo ketones in excellent yields. researchgate.net

Sodium bromite (B1237846) in aqueous acetic acid: This method allows for the preparation of α-bromoketones from olefins in good yields at room temperature. oup.com

Conversions from Other Undecane (B72203) Derivatives

This compound can also be synthesized from other functionalized undecane precursors. For instance, the oxidation of 1-bromoundecan-2-ol would yield the target ketone. While specific examples for the direct conversion of other undecane derivatives to this compound are not prevalent in the searched literature, general methodologies for the oxidation of secondary alcohols to ketones are well-established and could be applied.

Additionally, multi-step synthetic sequences starting from readily available undecane derivatives can be envisioned. For example, 11-bromo-1-undecanol (B108197) is a known compound that can be synthesized from 10-undecen-1-ol (B85765) and HBr. This bifunctional molecule could potentially be converted to this compound through a series of reactions involving protection of the alcohol, chain manipulation, and subsequent oxidation.

The following table summarizes the key synthetic approaches discussed:

| Starting Material | Reagents | Key Features |

| Undecan-2-one | Br₂ / Acetic Acid | Acid-catalyzed enolization, good for monobromination. masterorganicchemistry.comopenstax.org |

| Undecan-2-one | NBS / HBr or AcOH | Alternative to Br₂, acid-catalyzed. masterorganicchemistry.com |

| Undecan-2-one | Base / Br₂ | Base-promoted enolate formation, risk of polybromination. libretexts.org |

| Undecan-2-one | CuBr₂ | Clean and direct bromination. durham.ac.ukresearchgate.net |

| Undecene derivative | NaBr / NaBrO₃ / H₂SO₄ | One-pot synthesis at room temperature. sabangcollege.ac.in |

| Undecene derivative | IBX / TEAB | Mild, selective, and high-yielding. organic-chemistry.org |

| Undecene derivative | TsNBr₂ / Acetone-Water | High yields in a short time. researchgate.net |

Functional Group Interconversions Leading to this compound

The most direct and common method for synthesizing this compound is through the α-bromination of its corresponding ketone, undecan-2-one. This transformation is a classic functional group interconversion where a C-H bond at the α-carbon is replaced by a C-Br bond. masterorganicchemistry.comopenstax.org The reaction typically proceeds via an enol or enolate intermediate. openstax.orgmasterorganicchemistry.com

Several brominating agents and conditions can be employed for this purpose:

Bromine (Br₂) in Acidic Media : The use of molecular bromine, often in a solvent like acetic acid or methanol (B129727), is a well-established method. masterorganicchemistry.comopenstax.org The acid catalyzes the tautomerization of the ketone to its enol form, which is the nucleophilic species that attacks the bromine molecule. masterorganicchemistry.commasterorganicchemistry.com This is the rate-determining step of the reaction. openstax.orglibretexts.org

N-Bromosuccinimide (NBS) : NBS serves as a reliable and often safer alternative to liquid bromine for α-bromination. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid (p-TsOH), or by ammonium (B1175870) acetate (B1210297). researchgate.netscirp.org For acyclic ketones like undecan-2-one, these reactions may be carried out in solvents like carbon tetrachloride at elevated temperatures. researchgate.net

Copper(II) Bromide (CuBr₂) : CuBr₂ is an effective reagent for the direct α-bromination of ketones under relatively mild conditions. It can be used as a source of bromine, often in refluxing solvents like ethyl acetate or chloroform, to produce α-bromo ketones in good yields.

A study focused on the synthesis of undecan-2-one-CoA utilized this compound as a key precursor, highlighting its role as a synthetic intermediate. nih.gov

| Brominating Agent | Typical Catalyst/Solvent | Key Features |

|---|---|---|

| Bromine (Br₂) | Acetic Acid, Methanol | Classic, acid-catalyzed method proceeding via an enol intermediate. masterorganicchemistry.comopenstax.org |

| N-Bromosuccinimide (NBS) | Ammonium Acetate/CCl₄, p-TsOH | Safer alternative to Br₂, effective with catalytic promoters. researchgate.netscirp.org |

| Copper(II) Bromide (CuBr₂) | Ethyl Acetate, Chloroform | Provides mild reaction conditions for direct bromination. |

Catalytic Systems in this compound Synthesis

Catalysis plays a significant role in enhancing the efficiency and selectivity of the α-bromination of ketones.

Acid Catalysis : As previously noted, acids are fundamental catalysts for the bromination of ketones. masterorganicchemistry.com Protic acids like HBr or acetic acid facilitate the keto-enol tautomerism, which is the rate-limiting step. openstax.orglibretexts.org The concentration of the halogen does not affect the reaction rate, confirming that enol formation is the slow step. openstax.org

Ammonium Acetate Catalysis : Research has shown that ammonium acetate can effectively catalyze the α-bromination of ketones using NBS. researchgate.net This method provides a mild and efficient procedure, particularly for acyclic ketones when conducted in a non-polar solvent like carbon tetrachloride at reflux. researchgate.net

Organocatalysis : Modern synthetic methods include the use of organocatalysts for asymmetric α-halogenations. For instance, C₂-symmetric imidazolidine (B613845) catalysts have been used for the α-bromination of ketones, offering high enantioselectivity. rsc.org While this is more relevant for creating chiral α-bromo ketones, the principles demonstrate the advancement in catalytic approaches beyond simple acid catalysis.

Iridium-Catalyzed Isomerization/Bromination : Innovative methods have been developed for the selective synthesis of α-bromocarbonyl compounds from allylic alcohols. researchgate.net This involves an iridium-catalyzed 1,3-hydrogen shift followed by electrophilic bromination, allowing for the highly selective synthesis of α-bromoketones derived from unsymmetrical ketones. researchgate.net

| Catalytic System | Description | Applicability to this compound |

|---|---|---|

| Acid Catalysis (HBr, Acetic Acid) | Catalyzes the rate-limiting enol formation, enabling reaction with Br₂. openstax.orglibretexts.org | Standard and widely used method, though regioselectivity can be an issue. stackexchange.com |

| Ammonium Acetate | A mild catalyst for bromination using NBS, suitable for acyclic ketones. researchgate.net | Offers an efficient, mild alternative to strong acids. researchgate.net |

| Organocatalysis | Uses small organic molecules (e.g., imidazolidine derivatives) to catalyze the reaction, often with high stereocontrol. rsc.org | Primarily for asymmetric synthesis, but demonstrates advanced catalytic potential. |

| Iridium Catalysis | Used in isomerization/bromination of allylic alcohols to achieve high regioselectivity. researchgate.net | An advanced, indirect method to control regioselectivity in complex cases. researchgate.net |

Reactivity and Reaction Pathways of 1 Bromoundecan 2 One

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent reaction pathway for 1-bromoundecan-2-one involves the substitution of the bromine atom. The carbon-bromine bond is polarized, making the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. colab.ws These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. cdnsciencepub.com

Displacement of Bromine by Heteroatom Nucleophiles

A variety of heteroatom nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom bonds. This reactivity is a cornerstone of the synthetic utility of α-bromoketones. For instance, reactions with amines, thiols, and other nucleophiles serve as a powerful method for constructing more complex molecules, including various heterocycles. vulcanchem.comnih.gov

The Hantzsch thiazole (B1198619) synthesis is a classic example, where an α-bromoketone reacts with a thioamide to form a thiazole ring. tandfonline.comnih.govrsc.org In this process, the sulfur of the thioamide acts as the nucleophile, attacking the α-carbon of this compound. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. Similarly, reacting α-bromoketones with thiourea (B124793) can produce aminothiazoles. tandfonline.comnih.gov This reaction can be carried out under various conditions, including catalyst-free in glycerin or enhanced by microwave irradiation. tandfonline.comacgpubs.org

The reaction of α-bromoketones with nitrogen nucleophiles, such as primary and secondary amines, is a direct route to α-amino ketones. colab.wsnih.gov Thiol-containing compounds also react readily, with the initial attack of the thiol leading to an intermediate that can be useful in further transformations, such as the generation of DNA-alkylating episulfonium ions in specific contexts. nih.gov

| Nucleophile | General Product Structure | Product Class/Application |

|---|---|---|

| Thioamides (R-CS-NH₂) | Substituted Thiazole | Heterocycle Synthesis (Hantzsch Synthesis) tandfonline.comrsc.org |

| Thiourea (H₂N-CS-NH₂) | 2-Aminothiazole | Heterocycle Synthesis nih.gov |

| Primary/Secondary Amines (R₂NH) | α-Amino ketone | α-Amination colab.ws |

| Thiols (R-SH) | α-Thio ketone | Synthesis of Thioethers rsc.org |

| Azide Ion (N₃⁻) | α-Azido ketone | Introduction of Azide Group cdnsciencepub.com |

Formation of Alkylation Products

In nucleophilic substitution reactions, this compound acts as an alkylating agent, transferring its undecan-2-one fragment to the nucleophile. sigmaaldrich.com This is particularly evident in reactions with carbanions or enolates, where a new carbon-carbon bond is formed at the α-position. For example, the reaction of an enolate derived from another ketone with this compound would lead to the formation of a γ-diketone.

The alkylation of various nucleophiles using long-chain bromoalkanes is a well-established synthetic strategy. thieme-connect.de For instance, 1-bromoundecane (B50512) has been used to alkylate amines and oxadiazolethiones. researchgate.netd-nb.info While this compound possesses the additional ketone functionality, the fundamental reactivity of the carbon-bromine bond in alkylation reactions remains analogous. The reaction of organoboranes with α-bromo ketones in the presence of a suitable base, such as potassium tert-butoxide, provides an effective method for the α-alkylation of ketones, forming a new carbon-carbon bond by displacing the bromine. datapdf.com

Carbonyl Group Reactivity

Keto-Enol Tautomerism and its Influence on Reactivity

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. jackwestin.comleah4sci.com Tautomers are constitutional isomers that readily interconvert. libretexts.org The equilibrium involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons to form a carbon-carbon double bond (C=C-OH). libretexts.org

This keto-enol equilibrium can be catalyzed by either acid or base. leah4sci.com

Acid-Catalyzed Tautomerism: The carbonyl oxygen is first protonated, making the α-proton more acidic. A weak base (like water or the solvent) then removes the α-proton to form the enol. libretexts.orglibretexts.org

Base-Catalyzed Tautomerism: A base removes an acidic α-proton to form a resonance-stabilized intermediate known as an enolate ion. Protonation of the oxygen atom of the enolate then yields the enol.

The formation of the enol or enolate is often the rate-determining step in many reactions involving the α-carbon, including the α-halogenation process used to synthesize the compound itself. libretexts.orglibretexts.org The enol form is significant because its carbon-carbon double bond is nucleophilic, allowing it to react with electrophiles. kocw.or.kr For an asymmetrical ketone like this compound, two different enols can potentially form, involving either the α-carbon (C1) or the α'-carbon (C3). The stability of the resulting enol, often dictated by factors like conjugation or substitution, can influence the reaction pathway. libretexts.orglibretexts.org

Reactions Involving the Ketone Functionality

The carbonyl group in α-bromoketones can undergo its characteristic reactions, such as nucleophilic addition. However, these reactions are often in competition with other pathways due to the presence of the α-bromo substituent. ddugu.ac.in For example, treatment with a strong, non-nucleophilic base is more likely to cause dehydrobromination (elimination of HBr) to form an α,β-unsaturated ketone. libretexts.orglibretexts.org

If a nucleophilic base is used, such as an alkoxide or hydroxide (B78521), nucleophilic addition to the carbonyl can occur, but this can be the first step of a rearrangement reaction, as seen in the Favorskii rearrangement. ddugu.ac.inslideshare.net The presence of two electrophilic centers—the carbonyl carbon and the α-carbon—means that the reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Some nucleophiles will preferentially attack the α-carbon in an S_N2 reaction, while others may attack the carbonyl carbon or act as a base to abstract a proton.

Rearrangement Reactions of α-Bromoketones

One of the most important transformations of α-halo ketones is the Favorskii rearrangement. slideshare.netnrochemistry.com This reaction occurs when an α-halo ketone with at least one enolizable proton on the α'-carbon is treated with a base, such as a hydroxide or alkoxide ion. ddugu.ac.innrochemistry.com The product is a carboxylic acid or a derivative thereof (e.g., an ester or amide), resulting from a skeletal rearrangement. ddugu.ac.inslideshare.net

The generally accepted mechanism for acyclic α-bromoketones like this compound proceeds through a cyclopropanone (B1606653) intermediate. ddugu.ac.inresearchgate.net

| Step | Description |

|---|---|

| 1. Enolate Formation | The base abstracts an acidic proton from the α'-carbon (the carbon on the side of the carbonyl opposite the bromine) to form an enolate ion. slideshare.net |

| 2. Cyclopropanone Formation | The enolate undergoes an intramolecular S_N2 reaction, where the carbanion attacks the α-carbon, displacing the bromide and forming a bicyclic cyclopropanone intermediate. slideshare.net |

| 3. Nucleophilic Attack | The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone ring. |

| 4. Ring Opening | The resulting tetrahedral intermediate collapses, and the cyclopropane (B1198618) ring opens to form a more stable carbanion. The direction of ring opening is typically governed by the formation of the more stable carbanion. ddugu.ac.in |

| 5. Protonation | Protonation of the carbanion by the solvent (e.g., water or alcohol) yields the final rearranged carboxylic acid or ester product. |

For this compound, treatment with sodium hydroxide would lead to the formation of undecanoic acid, where the carbon skeleton has rearranged. If sodium methoxide (B1231860) were used as the base, the product would be methyl undecanoate. This reaction is a powerful tool for achieving skeletal reorganization and ring contraction in cyclic systems. ddugu.ac.innrochemistry.com

Favorskii-Type Rearrangements

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. mychemblog.comwikipedia.orgnrochemistry.com For this compound, which possesses acidic α'-hydrogens (at the C-3 position), the reaction is expected to proceed via the cyclopropanone intermediate mechanism. wikipedia.org

The reaction is initiated by the abstraction of an α'-proton by a base (e.g., hydroxide, alkoxide) to form an enolate. nrochemistry.com This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, resulting in the formation of a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack of the base on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. This ring-opening occurs in a manner that forms the more stable carbanion. Protonation of the resulting carbanion yields the final carboxylic acid derivative. The use of hydroxide as a base yields a carboxylic acid, while alkoxides and amines yield esters and amides, respectively. wikipedia.org

In the case of this compound, treatment with a base like sodium hydroxide would be expected to yield 2-methylundecanoic acid. If sodium methoxide were used, the product would be methyl 2-methylundecanoate. The regioselectivity of the ring opening is governed by the formation of the more substituted, and thus more stable, carbanion.

Table 1: Predicted Products of Favorskii Rearrangement of this compound

| Reagent | Predicted Product | Product Type |

| Sodium Hydroxide (NaOH) | 2-Methylundecanoic acid | Carboxylic Acid |

| Sodium Methoxide (NaOMe) | Methyl 2-methylundecanoate | Ester |

| Ammonia (NH₃) | 2-Methylundecanamide | Amide |

Other Mechanistic Rearrangements

In instances where an α-halo ketone lacks enolizable α'-hydrogens, the Favorskii rearrangement can proceed through an alternative mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement. mychemblog.comwikipedia.orgnrochemistry.com This pathway involves the direct nucleophilic attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the adjacent carbon with concomitant displacement of the halide ion. mychemblog.com

For this compound, which has enolizable protons, the quasi-Favorskii rearrangement is not the typically expected pathway under standard basic conditions. However, under specific conditions, such as with Lewis acids, other rearrangements can be observed. For instance, a quasi-Favorskii rearrangement has been reported for a brominated cycloadduct upon reaction with lithium aluminum hydride. researchgate.net While not directly involving this compound, this illustrates that alternative rearrangement pathways can be induced.

Another potential rearrangement is the photo-Favorskii reaction, which proceeds via a photochemical pathway. wikipedia.org

Reductions and Oxidations of this compound

Reductions:

The ketone functional group in this compound can be reduced to a secondary alcohol. A common and selective reagent for the reduction of ketones is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com This reagent is a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon. youtube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The resulting alkoxide is then protonated to yield the alcohol. In the case of this compound, reduction with NaBH₄ would yield 1-bromoundecan-2-ol. It is noteworthy that sodium borohydride is generally not reactive enough to reduce the carbon-bromine bond under these mild conditions. masterorganicchemistry.com

Table 2: Reduction of this compound

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1-Bromoundecan-2-ol | Ketone Reduction |

Oxidations:

The oxidation of α-bromo ketones can proceed via different pathways. One common reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Brønsted acid. nih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the oxidation. For this compound, the nonyl group has a higher migratory aptitude than the bromomethyl group, so the expected product of a Baeyer-Villiger oxidation would be nonyl bromoacetate.

Furthermore, systems like hydrogen peroxide in the presence of hydrobromic acid (H₂O₂/HBr) have been used for the oxidative bromination of secondary alcohols to α-bromo ketones. nih.govgoogle.com This system can also promote the synthesis of α-bromoketones from olefins. acs.org

Formation of Organometallic Intermediates from this compound

The carbon-bromine bond in this compound allows for the formation of various organometallic intermediates. These reagents are valuable in synthesis as they can act as nucleophiles to form new carbon-carbon bonds.

Grignard Reagents:

The reaction of alkyl halides with magnesium metal in an ether solvent is a standard method for preparing Grignard reagents (R-MgX). libretexts.orgchemguide.co.uk However, the presence of the ketone carbonyl group in this compound complicates the direct formation of a Grignard reagent. The highly reactive Grignard reagent, once formed, could potentially react with the carbonyl group of another molecule of the starting material. masterorganicchemistry.com To circumvent this, low-temperature methods using highly reactive "Rieke magnesium" can sometimes be employed to form functionalized Grignard reagents in the presence of sensitive functional groups like ketones, although the stability of such reagents can be limited. cmu.edu

Organozinc Reagents:

Organozinc reagents are generally less reactive and more tolerant of functional groups compared to Grignard reagents. wikipedia.orgsigmaaldrich.com They can be prepared from alkyl bromides and zinc metal. The presence of the ketone in this compound would still pose a challenge, but the lower reactivity of the organozinc species might allow for its formation and subsequent reaction with other electrophiles in one-pot procedures, a reaction type known as the Barbier reaction. wikipedia.org Organozinc reagents are key intermediates in cross-coupling reactions such as the Negishi coupling, which is a powerful method for forming carbon-carbon bonds. core.ac.uk

Organocuprates:

Lithium diorganocopper reagents (Gilman reagents) can be formed from the reaction of an alkyllithium with a copper(I) salt. These reagents are known to react with α,β-unsaturated ketones and alkyl halides. While the direct formation of a cuprate (B13416276) from this compound is not typical, it could potentially undergo coupling reactions with pre-formed organocuprates.

A documented example of an organometallic reaction involving this compound is its use in a Stille coupling reaction with an organotin reagent, catalyzed by a palladium complex. This demonstrates the utility of the carbon-bromine bond in this molecule for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions.

Table 3: Potential Organometallic Reactions of this compound

| Reagent Class | Potential Intermediate/Reaction | Application |

| Organomagnesium | Grignard Reagent (challenging to form) | Nucleophilic addition to electrophiles |

| Organozinc | Organozinc Halide | Negishi coupling, Barbier reaction |

| Organotin | Stille Coupling (as substrate) | C-C bond formation with organostannanes |

Spectroscopic and Analytical Characterization Techniques in 1 Bromoundecan 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-bromoundecan-2-one, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂-) are expected to appear as a singlet at approximately 3.8-4.2 ppm. The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-) would likely resonate as a triplet around 2.6-2.8 ppm. The long alkyl chain would produce a series of overlapping multiplets between 1.2-1.7 ppm, with the terminal methyl group appearing as a triplet near 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 200-205 ppm. beilstein-journals.org The carbon atom bonded to the bromine (C-Br) would be found around 35-45 ppm. The carbons of the long alkyl chain would produce a cluster of signals in the 22-32 ppm region, with the terminal methyl carbon appearing at approximately 14 ppm.

Predicted NMR Data for this compound

| Atom | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

|---|---|---|

| CH₃ -(CH₂)₇- | ~0.9 (triplet) | ~14.1 |

| -(C H₂)₇- | ~1.2-1.4 (multiplet) | ~22.7-31.8 |

| -C(=O)-C H₂- | ~2.6 (triplet) | ~42.0 |

| Br-C H₂- | ~4.0 (singlet) | ~36.5 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula for this compound is C₁₁H₂₁BrO. chemsrc.comchemspider.com

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum of this compound will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The monoisotopic mass is 248.0776 g/mol (for ⁷⁹Br) and 250.0755 g/mol (for ⁸¹Br). chemspider.com

Fragmentation Pattern: Electron ionization (EI) would cause specific fragmentation. Key fragmentation pathways include:

α-cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common fragmentation for ketones. This would lead to the loss of the C₉H₁₉ alkyl radical, resulting in a [CH₂BrCO]⁺ fragment, or the loss of the bromomethyl radical (•CH₂Br), resulting in a [C₉H₁₉CO]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom ([M-Br]⁺).

McLafferty Rearrangement: If sterically possible, a γ-hydrogen transfer to the carbonyl oxygen followed by β-cleavage could occur.

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 248/250 | [C₁₁H₂₁BrO]⁺ (Molecular Ion) |

| 169 | [M-Br]⁺ |

| 155 | [C₉H₁₉CO]⁺ |

| 121/123 | [CH₂BrCO]⁺ |

| 57 | [C₄H₉]⁺ (from alkyl chain fragmentation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. savemyexams.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a few key absorption bands. The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretching vibration, which for an aliphatic ketone typically appears around 1715 cm⁻¹. msu.edulibretexts.org The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm⁻¹. The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹. savemyexams.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-C and C-H vibrations of the long alkyl chain will be prominent. The C-Br stretch is also Raman active and would be observed in the low-frequency region. researchgate.net

Key Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C=O (ketone) | ~1715 (strong, sharp) | ~1715 (moderate) | Stretching |

| C-H (alkyl) | ~1465 (moderate) | ~1465 (moderate) | Bending |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are vital for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). Separation of homologous series of bromoalkanes and ketones has been successfully demonstrated on various capillary columns. researchgate.netresearchgate.net A non-polar or medium-polarity stationary phase, such as one based on polysiloxane (e.g., DB-5 or HP-5), would be appropriate. oup.comrsc.org Temperature programming would be necessary to ensure good peak shape and resolution, starting at a lower temperature and ramping up to elute the compound. researchgate.netrsc.org The purity can be determined by the relative area of the peak corresponding to this compound in the chromatogram.

Flash Chromatography: For preparative scale purification, flash chromatography over silica (B1680970) gel is a standard method. A solvent system with low to medium polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective for eluting the compound from the column, separating it from less polar starting materials or more polar byproducts.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org To apply this technique, this compound must first be obtained as a single crystal of sufficient quality.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining a crystal structure would require successful crystallization of the compound, which can be challenging for flexible, long-chain aliphatic molecules that may exist as oils or low-melting solids at room temperature. If a crystal were obtained, the analysis would reveal exact bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net This would provide ultimate confirmation of the structure and could reveal details about crystal packing and conformation.

Applications of 1 Bromoundecan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Thioesterase Substrates

1-Bromoundecan-2-one plays a crucial role in the study of thioesterase enzymes, which are involved in the hydrolysis of thioester bonds found in various metabolites. The ability to synthesize specific substrates and inhibitors is essential for understanding the mechanisms of these enzymes.

Synthesis of Undecan-2-one-CoA and Related Analogs

A significant application of this compound is in the synthesis of undecan-2-one-CoA, an inert substrate analog for thioesterase enzymes. nih.gov In a typical synthesis, this compound is reacted with coenzyme A (CoA) lithium salt in a mixture of ethanol (B145695) and benzene. The reaction is stirred for an extended period while maintaining a basic pH with lithium hydroxide (B78521). nih.gov This process results in the formation of undecan-2-one-CoA, where the bromine atom is displaced by the thiol group of CoA. nih.gov

Table 1: Synthesis of Undecan-2-one-CoA from this compound

| Reactant 1 | Reactant 2 | Solvent | Reagent | Product |

| This compound | Coenzyme A lithium salt | Ethanol/Benzene | Lithium hydroxide | Undecan-2-one-CoA |

Building Block for Complex Organic Molecules

The reactivity of the bromine and ketone functionalities in this compound makes it a useful starting material for the synthesis of more complex organic structures, including heterocyclic compounds and polymeric materials.

Synthesis of Heterocyclic Compounds

While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented in the provided search results, the analogous compound 11-bromoundecanoic acid is used to create macrocyclic lactones. orgsyn.org The principles of intramolecular cyclization reactions can be applied to derivatives of this compound. For instance, the ketone functionality could be transformed into other reactive groups, which could then react with the bromo-terminated alkyl chain to form large heterocyclic rings. The synthesis of various heterocyclic systems often involves the use of bifunctional building blocks where different reactive sites can be selectively manipulated to construct the desired ring system. mdpi.comchemmethod.com

Formation of Polymeric Materials (e.g., in naphthodifuran derivatives)

The long alkyl chain of this compound and its derivatives can be incorporated into polymeric structures. For example, related long-chain bromo-compounds are used to synthesize monomers for polycondensation reactions. acs.org While a direct link to naphthodifuran derivatives was not found in the search results for this compound itself, the general strategy of using long-chain functionalized alkanes as precursors for polymers is well-established. acs.orgmdpi.com These long aliphatic chains can impart flexibility and specific thermal properties to the resulting polymers.

Role in the Development of Functional Materials (as a chemical precursor)

This compound and its close chemical relatives are precursors in the creation of functional materials with tailored properties. The terminal bromine atom is particularly useful for introducing specific functionalities through nucleophilic substitution reactions.

Synthesis of Biologically Relevant Precursors (excluding biological activity, focusing on synthetic routes)

This compound is a valuable bifunctional molecule, possessing both a ketone and a reactive bromine atom in a 1,2-relationship. This arrangement makes it an ideal starting material for the synthesis of various heterocyclic systems, which form the core of many molecules designed for biological investigation. The focus here is on the synthetic pathways to these molecular scaffolds, rather than their specific biological functions.

The primary utility of α-haloketones like this compound is in the construction of five- and six-membered heterocyclic rings. beilstein-journals.org These reactions leverage the two electrophilic centers of the molecule—the carbonyl carbon and the carbon bearing the bromine atom—to react with binucleophilic reagents, leading to cyclization.

Hantzsch Thiazole (B1198619) Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. Thiazoles are a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles that are significant precursors in medicinal chemistry. mdpi.comscirp.org The synthesis involves the condensation reaction between an α-bromoketone and a thioamide or thiourea (B124793). mdpi.com

When this compound is used, the resulting thiazole is substituted with a nonyl group (C9H19) at the 4-position. The general reaction proceeds via an initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine, followed by an intramolecular condensation between the nitrogen and the ketone carbonyl, and subsequent dehydration to yield the aromatic thiazole ring.

Various methodologies have been developed to carry out this transformation efficiently. Research has shown that this condensation can be performed in recyclable solvents like glycerin without the need for a catalyst, often completing within two hours at room temperature. acgpubs.org Other approaches utilize a one-pot, three-component reaction strategy, for instance, by reacting the α-bromoketone with a thioacid potassium salt and ammonium (B1175870) acetate (B1210297) to form di- or tri-substituted thiazoles. nih.gov

| Starting Material | Reagent(s) | Product Precursor | Reaction Conditions | Reaction Type |

|---|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-nonylthiazole | Glycerin, Room Temperature, ~2 hours | Hantzsch Thiazole Synthesis acgpubs.org |

| This compound | Thioamide (R-C(S)NH₂) | 2-Substituted-4-nonylthiazole | Ethanol/Water, Reflux, Catalyst (e.g., SiW/SiO₂) | Hantzsch Thiazole Synthesis mdpi.com |

| This compound | 1. Thioacid potassium salt 2. Ammonium acetate | 2,4-Disubstituted Thiazole | Toluene, Acetic Acid | One-pot Sequential Synthesis nih.gov |

Synthesis of 1,3,4-Thiadiazine Precursors

Beyond thiazoles, this compound can be employed in the synthesis of other heterocyclic precursors. For example, it can react with monothiocarbohydrazones in ethanol to yield substituted 1,3,4-thiadiazines. yu.edu.jo This cyclization reaction provides a pathway to a different class of six-membered, sulfur- and nitrogen-containing heterocycles, further demonstrating the versatility of this compound as a synthetic intermediate for creating diverse molecular frameworks. yu.edu.jo

Theoretical and Computational Studies of 1 Bromoundecan 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-bromoundecan-2-one. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within the molecule. The presence of the electronegative bromine atom and the carbonyl group significantly influences the electronic structure. up.ac.za

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For α-haloketones like this compound, the HOMO is typically localized on the bromine atom and the oxygen of the carbonyl group, while the LUMO is centered on the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. acs.org The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are illustrative and would be determined through specific computational software like Gaussian. oup.com

Conformational Analysis and Stereochemical Considerations

The long, flexible undecane (B72203) chain of this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. The relative orientation of the C-Br bond and the C=O bond is of particular importance due to steric and electronic interactions. nih.gov

Table 2: Hypothetical Dihedral Angles for a Stable Conformer of this compound

| Dihedral Angle | Value (degrees) |

|---|---|

| Br-C1-C2=O | ~120 |

| C1-C2-C3-C4 | ~180 (anti) |

Note: These are representative values for one of many possible low-energy conformers.

Reaction Mechanism Prediction and Transition State Analysis

This compound is an excellent substrate for nucleophilic substitution reactions due to the presence of the bromine leaving group activated by the adjacent carbonyl. acs.org Computational chemistry can be employed to predict the mechanisms of these reactions and to analyze the structures and energies of the transition states.

For a typical SN2 reaction with a nucleophile, theoretical calculations can map out the entire reaction pathway, from reactants to products, via the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. up.ac.za These studies often reveal the stereochemical outcome of the reaction.

Table 3: Illustrative Calculated Activation Energies for the Reaction of this compound with a Nucleophile (e.g., Cl⁻)

| Reaction | Activation Energy (kcal/mol) |

|---|

Note: The actual activation energy would depend on the specific nucleophile and solvent conditions.

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. ulakbim.gov.tr By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into how the solvent influences the conformational preferences and reactivity of the solute. acs.org

MD simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in this compound. This information is valuable for understanding solvation effects on reaction rates. Furthermore, potential of mean force (PMF) calculations can be performed to determine the free energy profile of a reaction in solution, providing a more realistic prediction of reactivity. ulakbim.gov.tr

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA or CHARMM |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: These parameters are typical for such simulations and can be adjusted based on the specific research question. nih.gov

Future Research Directions for 1 Bromoundecan 2 One

Exploration of Novel Catalytic and Green Synthetic Routes

The synthesis of α-bromo ketones, such as 1-bromoundecan-2-one, has traditionally relied on methods that can be hazardous and produce significant waste. Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Catalytic Approaches: The use of catalysts can enhance reaction efficiency and selectivity. Research into catalytic methods for the synthesis of α-bromo ketones is an active area. For instance, the use of a recoverable chiral quaternary salt as a phase-transfer catalyst has shown promise in the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. acs.orgorganic-chemistry.org This approach offers advantages like catalyst recoverability and the avoidance of expensive transition metals. organic-chemistry.org Other catalytic systems, such as those involving p-toluenesulfonic acid with N-bromosuccinimide (NBS) in ionic liquids, have also been explored for the synthesis of α-bromoketones. scirp.org

Green Chemistry Principles: The development of environmentally benign synthetic methods is a key goal in modern chemistry. sci-hub.st This includes the use of safer reagents and solvents. For example, methods using a bromide/bromate (B103136) couple as a nonhazardous brominating agent are being developed as an alternative to molecular bromine. researchgate.net Visible-light-induced reactions and the use of heterogeneous metal-free photocatalysts like g-C3N4 are also emerging as sustainable methods for producing α-bromo ketones. rsc.org These green approaches aim to improve atom economy and reduce the generation of hazardous byproducts. bridgew.edu

Development of Advanced Derivatization Strategies

The reactivity of the α-bromo ketone moiety in this compound allows for a wide range of derivatization reactions, opening pathways to novel and complex molecules.

Nucleophilic Substitution: The bromine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups. For example, α-bromo ketones can be converted to α,β-unsaturated ketones through dehydrobromination. fiveable.melibretexts.org They are also key intermediates in the synthesis of heterocyclic compounds like thiazoles and s-triazolo[3,4-b] acs.orgscirp.orgrsc.orgthiadiazines. scirp.orgresearchgate.net

"Click" Chemistry: The long undecane (B72203) chain provides a scaffold for introducing functionalities amenable to "click" chemistry. For instance, a derivative of 1-bromoundecane (B50512) has been used to prepare a thiolate ligand with a terminal azido (B1232118) group, which can then participate in cycloaddition reactions. rsc.org This strategy allows for the straightforward attachment of molecules with triple bonds, opening up applications in areas like catalysis and biomedicine. rsc.org

Investigation of Unique Reactivity Pathways

Beyond standard reactions, the specific structure of this compound may lead to unique and previously unexplored reactivity.

Intramolecular Reactions: The long alkyl chain could participate in intramolecular reactions, potentially leading to the formation of macrocyclic structures. The interplay between the ketone and the terminal bromine atom under various reaction conditions warrants further investigation.

Competing Reaction Pathways: Computational studies on simpler α-bromo ketones have shown the potential for competing reaction pathways, such as nucleophilic substitution versus epoxidation. up.ac.za Investigating these pathways for this compound could reveal conditions to selectively favor one outcome over another, leading to a wider range of synthetic possibilities.

Potential for Specialized Material Science Applications

The long aliphatic chain of this compound makes it an interesting candidate for applications in material science.

Polymers and Liquid Crystals: The undecane chain can be incorporated into polymer backbones or side chains. For example, polymers bearing long alkyl chains with functional groups can exhibit interesting properties. Brominated compounds are used in the synthesis of polymers for various applications, including as kinetic hydrate (B1144303) and corrosion inhibitors. researchgate.netuah.edu Furthermore, the introduction of such long-chain molecules can influence the properties of liquid crystal elastomers. acs.org

Self-Assembled Monolayers and Nanoparticles: The terminal functional groups can be used to anchor the molecule to surfaces, forming self-assembled monolayers. The long alkyl chain would then provide a well-defined hydrophobic layer. Additionally, derivatives of long-chain bromoalkanes have been used in the synthesis of functionalized silver nanoclusters. rsc.org

Computational Design and Optimization of Related Analogues

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding synthetic efforts. europa.eu

Structure-Property Relationships: By systematically modifying the structure of this compound in silico, researchers can predict how changes in chain length, or the position of the ketone and bromine atom, will affect its physical and chemical properties. This can help in designing analogues with tailored characteristics for specific applications.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict activation energies for various transformations of this compound. up.ac.za This can provide valuable insights into potential reaction pathways and help optimize reaction conditions, saving time and resources in the laboratory. For example, computational studies can help in selecting appropriate analogues for read-across in chemical assessments. europa.eu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.